

A Comparative Analysis of α -SrBr₂ and β -SrBr₂ X-ray Diffraction Patterns

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Compound of Interest

Compound Name: Strontium bromide

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For researchers, scientists, and professionals in drug development, understanding the crystallographic phases of materials is crucial for ensuring product stability, performance, and quality. This guide provides a detailed comparison of the X-ray diffraction (XRD) patterns of the α and β phases of **strontium bromide** (SrBr₂), offering valuable insights for material characterization.

Strontium bromide is known to exist in two primary crystalline forms at different temperatures: a lower-temperature α -phase and a higher-temperature β -phase. The transition between these phases leads to significant changes in the material's crystal structure, which are readily distinguishable by X-ray diffraction.

Crystal Structure and Phase Transition

At ambient temperatures, **strontium bromide** exists as α -SrBr₂, which possesses a tetragonal crystal structure.^[1] Upon heating to approximately 920 K (650 °C), it undergoes a reversible solid-solid phase transition to the β -SrBr₂ form.^[1] The β -phase adopts a higher-symmetry cubic fluorite structure and is characterized as a less ordered phase with high ionic conductivity.^[1]

Comparison of Crystallographic Data

The distinct crystal structures of the α and β phases of SrBr₂ result in different lattice parameters and, consequently, unique X-ray diffraction patterns. The key crystallographic data for both phases are summarized in the table below.

Property	α -SrBr ₂ (Tetragonal)	β -SrBr ₂ (Cubic)
Crystal System	Tetragonal	Cubic
Space Group	P4/n	Fm-3m
Lattice Parameter (a)	11.6042 Å	~7.2 Å (estimated at 920 K)
Lattice Parameter (c)	7.1306 Å	N/A

X-ray Diffraction Pattern Comparison

The theoretical X-ray diffraction patterns for both phases, calculated for Cu K α radiation ($\lambda = 1.5406$ Å), highlight the significant differences in their diffraction peak positions.

α -SrBr ₂ (Calculated)		β -SrBr ₂ (Calculated)	
2 θ (degrees)	Intensity (%)	2 θ (degrees)	Intensity (%)
15.24	35	24.68	100
21.60	100	28.62	30
24.88	45	40.82	50
28.98	80	48.15	40
30.70	50	50.02	15
35.48	65	58.98	25
41.22	40	64.90	20
45.88	70	72.88	10

Note: The calculated patterns are based on the known crystal structures. Experimental patterns may show slight variations due to factors such as sample preparation and instrumental parameters.

Experimental Protocols

Obtaining high-quality XRD patterns for both phases of SrBr_2 requires careful sample preparation and precise control of experimental conditions, especially for the high-temperature β -phase.

Sample Preparation for α - SrBr_2 (Room Temperature)

Anhydrous **strontium bromide** is hygroscopic and should be handled in a dry environment, such as a glovebox, to prevent hydration.

- **Grinding:** The SrBr_2 powder should be gently ground using an agate mortar and pestle to ensure a fine, uniform particle size. This minimizes preferred orientation effects in the XRD pattern.
- **Sample Mounting:** The finely ground powder is then back-loaded into a standard XRD sample holder. To protect the sample from atmospheric moisture during data collection, an airtight sample holder with a Kapton or beryllium window is recommended.

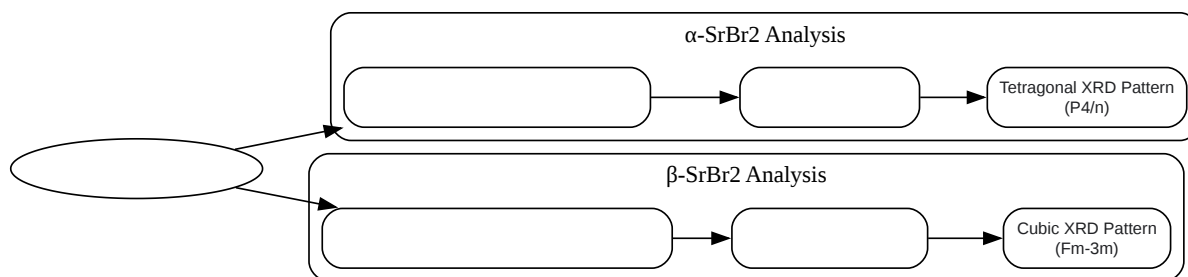
High-Temperature XRD for β - SrBr_2

Characterization of the β -phase requires an XRD system equipped with a high-temperature attachment.

- **Sample Preparation:** The anhydrous SrBr_2 powder is loaded into a high-temperature sample holder, typically made of a non-reactive material like platinum or alumina. This should be done in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation and hydration.
- **Instrumentation:** A high-temperature X-ray diffractometer is used. The sample chamber is evacuated and purged with an inert gas (e.g., nitrogen or argon) before heating.
- **Data Collection:**
 - An initial XRD pattern of the α -phase is collected at room temperature.
 - The sample is then heated to a temperature above the transition point (e.g., 700 °C). The temperature should be held constant for a sufficient time to ensure complete phase transformation.
 - The XRD pattern of the β -phase is then collected at the elevated temperature.

Logical Workflow for Phase Identification

The following diagram illustrates the workflow for identifying the α and β phases of SrBr_2 using X-ray diffraction.



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Workflow for XRD analysis of α -SrBr₂ and β -SrBr₂ phases.

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References

- 1. Neutron powder diffraction and molecular dynamics study of superionic SrBr_2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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